ADP Exhibits Balanced P2Y1/P2Y12 Receptor Activation vs. Selective Agonism of 2MeSADP and (N)-Methanocarba-2MeSADP
ADP acts as the cognate agonist for P2Y1, P2Y12, and P2Y13 receptors with balanced potency, while the constrained analog (N)-methanocarba-2MeSADP is a highly selective P2Y1 agonist (EC50 = 1.2 ± 0.2 nM) with negligible activity at P2Y12 and P2Y13 [1]. 2MeSADP, a potent analog, activates all three receptors with EC50 values in the sub-to-low nanomolar range, lacking this selectivity [1]. This establishes ADP as the essential reference compound for studying the combined contribution of both P2Y1 and P2Y12 receptors in platelet activation.
| Evidence Dimension | Receptor activation (agonist potency) |
|---|---|
| Target Compound Data | Balanced activation of P2Y1, P2Y12, and P2Y13 |
| Comparator Or Baseline | 2MeSADP: Potent agonist at P2Y1, P2Y12, P2Y13 (sub-nM EC50); (N)-Methanocarba-2MeSADP: Selective P2Y1 agonist (EC50 = 1.2 ± 0.2 nM), inactive at P2Y12/P2Y13 |
| Quantified Difference | Qualitative difference in receptor selectivity profile |
| Conditions | Recombinant human P2Y receptors transiently expressed in COS-7 cells; activity measured via phospholipase C stimulation (inositol lipid hydrolysis). |
Why This Matters
Researchers investigating the dual-receptor model of ADP-induced platelet aggregation (requiring both P2Y1 and P2Y12) must use the natural ligand ADP, as highly selective analogs will not recapitulate the physiological response.
- [1] Jacobson, K. A., et al. (2004). Induction of Novel Agonist Selectivity for the ADP-Activated P2Y1 Receptor Versus the ADP-Activated P2Y12 and P2Y13 Receptors by Conformational Constraint of an ADP Analog. *The Journal of Pharmacology and Experimental Therapeutics*, 311(1), 115-122. View Source
